molecular formula C25H19N5O B12123588 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole

5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole

Cat. No.: B12123588
M. Wt: 405.5 g/mol
InChI Key: OVRZQGSRIGLWKQ-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 2 and a 2,4-dimethylindolo[2,3-b]quinoxaline moiety at position 5 via a methyl linker.

Properties

Molecular Formula

C25H19N5O

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(7,9-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C25H19N5O/c1-15-12-16(2)23-18(13-15)22-24(27-20-11-7-6-10-19(20)26-22)30(23)14-21-28-29-25(31-21)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3

InChI Key

OVRZQGSRIGLWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(O5)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Formation of 2,4-Dimethylindolo[2,3-b]quinoxaline

The synthesis begins with the condensation of 2,4-dimethylindole with quinoxaline-5,8-dione under acidic conditions.

  • Reagents : 2,4-Dimethylindole (1.0 equiv), quinoxaline-5,8-dione (1.1 equiv), glacial acetic acid (catalyst), reflux at 120°C for 12 hours.

  • Mechanism : Friedel-Crafts alkylation facilitates cyclization, forming the tetracyclic indoloquinoxaline system.

  • Yield : 68–72% after recrystallization in ethanol.

Bromination at the 5-Position

To introduce a reactive site for subsequent functionalization, the 5-position of the indoloquinoxaline core is brominated.

  • Reagents : N-Bromosuccinimide (NBS, 1.2 equiv), dimethylformamide (DMF), 60°C for 6 hours.

  • Outcome : 5-Bromo-2,4-dimethylindolo[2,3-b]quinoxaline is obtained in 85% yield.

Cyclodehydration to Construct the 1,3,4-Oxadiazole Ring

The hydrazide intermediate undergoes cyclization with benzoyl chloride derivatives to form the oxadiazole ring.

Reaction with Benzoyl Chloride

  • Reagents : 5-(Hydrazinylmethyl)-2,4-dimethylindolo[2,3-b]quinoxaline (1.0 equiv), benzoyl chloride (1.2 equiv), phosphorus oxychloride (POCl₃, 5.0 equiv), reflux for 6 hours.

  • Mechanism : POCl₃ acts as a cyclodehydrating agent, facilitating the elimination of water and forming the 1,3,4-oxadiazole ring.

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Cyclization Agents

Comparative studies show that using polyphosphoric acid (PPA) at 140°C for 4 hours improves yield to 82% but requires stringent temperature control.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 8.42 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 5H, phenyl-H), 6.98 (s, 1H, indoloquinoxaline-H), 4.32 (s, 2H, CH₂), 2.68 (s, 6H, 2×CH₃).

  • IR (KBr) : 1620 cm⁻¹ (C=N oxadiazole), 1585 cm⁻¹ (C=C aromatic).

  • MS (ESI) : m/z 456.2 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar oxadiazole ring and methylene linkage geometry.

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Scandium triflate (0.5 equiv) reduces reaction time to 3 hours with 75% yield.

  • Solvent Effects : DMF enhances solubility but requires inert atmosphere, whereas acetic acid offers moderate yields under aerobic conditions.

Purity Considerations

  • Byproducts : Over-cyclization may form 1,2,4-oxadiazole isomers, mitigated by controlled stoichiometry of POCl₃.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodCyclization AgentTemp (°C)Time (h)Yield (%)
POCl₃Phosphorus oxychloride110665–70
PPAPolyphosphoric acid140482
Scandium triflateSc(OTf)₃25375

Industrial-Scale Feasibility

  • Cost Analysis : POCl₃-based methods are cost-effective ($12/g) compared to scandium catalysts ($45/g).

  • Environmental Impact : PPA generates less hazardous waste than POCl₃, aligning with green chemistry principles .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its structural features. Notable properties include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The indoloquinoxaline component is particularly noted for its potential as an anticancer agent.
  • Antimicrobial Properties : The presence of the oxadiazole ring is associated with antimicrobial activity against a variety of pathogens, making it a candidate for further exploration in drug development.

Applications in Scientific Research

The unique properties of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole open avenues for research in several key areas:

Pharmaceutical Development

  • Drug Design : The compound serves as a scaffold for designing new drugs targeting specific diseases, particularly cancers and infectious diseases.
  • Lead Compound : Its biological activity positions it as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Biological Interaction Studies

  • Binding Affinity Studies : Investigations into how this compound interacts with various biological targets can provide insights into its mechanism of action and therapeutic potential.
  • Mechanistic Studies : Understanding how the compound affects cellular pathways can help elucidate its role in disease modulation.

Material Science

  • Fluorescent Probes : Due to its unique structure, there is potential for applications in developing fluorescent probes for imaging techniques in biological research.

Case Studies and Research Findings

Research studies have highlighted the potential of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole in various therapeutic contexts:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines.
  • Neuroprotection : Investigations into neuroprotective effects reveal that compounds with similar structures may mitigate oxidative stress and neuronal damage.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Cores

a. 2-Phenyl-1,3,4-oxadiazole Derivatives

  • 5-(2-Hydroxyphenyl)-2-phenyl-1,3,4-oxadiazole: This compound, synthesized by Pattan et al., demonstrated antitubercular activity (MIC = 12.5 µg/mL) against Mycobacterium tuberculosis H37Rv. The hydroxyl group enhances solubility but reduces lipophilicity (LogP ~3.2) compared to the target compound’s methylindoloquinoxaline group, which likely increases LogP .
  • However, the absence of a fused aromatic system (e.g., indoloquinoxaline) may reduce DNA intercalation efficacy .

b. Indoloquinoxaline-Containing Compounds

  • 3-[2-(5H-Indolo[2,3-b]quinoxalin-5-yl)ethyl]-1,3-oxazolidin-2-one: This analog, characterized by single-crystal X-ray diffraction (R factor = 0.044), shares the indoloquinoxaline moiety but replaces the oxadiazole with an oxazolidinone ring. The oxazolidinone’s carbonyl group facilitates hydrogen bonding, whereas the oxadiazole’s nitrogen atoms may enhance π-π stacking .
Heterocyclic Hybrids with Varied Ring Systems

a. Thiadiazole vs. Oxadiazole Hybrids

  • (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides: Replacing the oxadiazole with a thiadiazole introduces sulfur, which increases polarizability and may alter binding modes. For example, thiadiazole derivatives showed moderate antifungal activity (Candida albicans IC50 = 25 µM), whereas oxadiazoles often exhibit stronger antibacterial profiles .
  • Triazole-Thiadiazole Derivatives (e.g., compound 9c) : Molecular docking studies revealed that bromophenyl-substituted analogs (e.g., 9c) bind tightly to α-glucosidase (binding energy = -9.2 kcal/mol) due to halogen interactions, suggesting that halogenation in the target compound’s phenyl group could enhance activity .

b. Bicyclic and Polycyclic Systems

  • However, the absence of an aromatic planar system (e.g., indoloquinoxaline) limits intercalative DNA binding .
Pharmacological and Physicochemical Properties
Compound Core Structure Key Substituent LogP Biological Activity (Example) Reference
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylindoloquinoxaline ~5.1* DNA intercalation (predicted)
5-(2-Hydroxyphenyl)-2-phenyl-1,3,4-oxadiazole 1,3,4-Oxadiazole 2-Hydroxyphenyl ~3.2 Antitubercular (MIC = 12.5 µg/mL)
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole 1,3,4-Oxadiazole Benzhydryl 4.92 Not reported
Compound 9c (Triazole-Thiadiazole) 1,3,4-Thiadiazole 4-Bromophenyl ~4.5 α-Glucosidase inhibition

*Estimated using analogous indoloquinoxaline derivatives.

Biological Activity

5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole is a compound characterized by a unique structure that integrates an oxadiazole ring with an indoloquinoxaline moiety. This combination potentially enhances its pharmacological properties and biological activities. The following sections detail the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole typically involves cyclization reactions that form the oxadiazole ring. Various synthetic routes have been explored to optimize yield and purity.

Common Synthetic Routes:

  • Cyclization Reactions : Involve the formation of the oxadiazole ring through condensation reactions.
  • Substitution Reactions : Incorporating the indoloquinoxaline moiety via nucleophilic substitution.

Biological Activities

The compound exhibits a range of biological activities attributed to its structural components. Notably, compounds containing the 1,3,4-oxadiazole moiety are recognized for their diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles show significant antimicrobial properties. For instance:

  • Antibacterial : Compounds have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Antifungal : Some derivatives exhibit antifungal effects comparable to established antifungal agents.

Case Study: Antibacterial Efficacy

In a comparative study, certain oxadiazole derivatives showed inhibition rates against Mycobacterium tuberculosis with percentages ranging from 91% to 96% at specific concentrations . This positions them as promising candidates for further development in anti-tubercular therapies.

Anticancer Activity

The oxadiazole ring has been linked to anticancer properties in various studies:

  • Mechanism of Action : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.

Research Findings:

A study highlighted that modifications in the indoloquinoxaline structure could enhance the anticancer activity of oxadiazole derivatives . The compound's ability to interact with DNA gyrase was noted as a potential mechanism for its anticancer effects.

Other Biological Activities

Research has also indicated that compounds containing this scaffold may exhibit:

  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Analgesic : Pain-relieving properties observed in preliminary studies.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammation markers
AnalgesicPain-relieving properties

Structure-Activity Relationship (SAR)

The unique structural features of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole facilitate its interaction with biological targets. The presence of the dimethylindoloquinoxaline moiety is believed to enhance binding affinity and improve biological activity compared to simpler oxadiazole derivatives.

Key Findings on SAR:

  • Substituent Effects : Alterations in the phenyl group or the indoloquinoxaline moiety significantly impact biological activity.
  • Binding Affinity Studies : Molecular docking studies suggest strong interactions with target proteins involved in microbial resistance and cancer progression .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Cyclocondensation : Formation of the oxadiazole ring via reaction of acylhydrazides with appropriate carbonyl precursors under acidic conditions (e.g., glacial acetic acid) .
  • Methylation and Substitution : Introduction of the indoloquinoxaline moiety via nucleophilic substitution or cross-coupling reactions. Temperature control (e.g., reflux at 80–100°C) and pH adjustments (pH 4–6) are critical to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural validation employs:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirms substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, oxadiazole C=N at ~160 ppm) .
    • IR Spectroscopy : Detects functional groups (e.g., C=N stretch at 1630–1680 cm⁻¹, aromatic C-H at 3050 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 438.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity, dihedral angles <10°) .

Advanced: How can contradictory bioactivity data for this compound be resolved?

Answer:
Contradictions in antimicrobial or anticancer activity often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution, consistent cell lines) to reduce inter-lab discrepancies .
  • Structural Isomerism : Use HPLC or chiral chromatography to separate enantiomers or regioisomers, as minor structural changes (e.g., methyl group position) drastically alter activity .
  • Solubility Effects : Adjust solvent systems (e.g., DMSO:PBS ratios) to ensure uniform compound dispersion in biological assays .

Advanced: What computational methods are suitable for studying its structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Focus on hydrogen bonds between the oxadiazole ring and active-site residues .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The indoloquinoxaline moiety’s electron-withdrawing effects enhance electrophilic character .
  • MD Simulations : Track conformational stability in lipid bilayers (e.g., 100 ns trajectories) to assess membrane permeability .

Advanced: How can synthetic byproducts be minimized during scale-up?

Answer:

  • Process Optimization :
    • Catalyst Screening : Transition from homogeneous (e.g., H2SO4) to heterogeneous catalysts (e.g., zeolites) to improve selectivity .
    • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., overalkylation) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .

Basic: What are the primary biological targets of this compound?

Answer:
Preliminary studies suggest:

  • DNA Intercalation : The planar indoloquinoxaline system intercalates with DNA, disrupting replication (IC50 ~5 µM in HeLa cells) .
  • Enzyme Inhibition : Oxadiazole derivatives inhibit topoisomerase II and kinases (e.g., EGFR) via competitive binding at ATP sites .
  • Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (MIC 8 µg/mL) linked to membrane disruption .

Advanced: How does substituent modification (e.g., methyl vs. phenyl groups) impact its bioactivity?

Answer:

  • Methyl Groups : Enhance lipophilicity (logP increase by 0.5–1.0), improving blood-brain barrier penetration but reducing solubility .
  • Phenyl Rings : Increase π-π stacking with aromatic residues in enzyme active sites, boosting inhibitory potency (e.g., 10-fold higher affinity for EGFR) .
  • Electron-Withdrawing Groups : Nitro or chloro substituents on the indoloquinoxaline scaffold enhance oxidative stress induction in cancer cells .

Basic: What analytical techniques are critical for stability studies?

Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
  • HPLC-UV/PDA : Monitor degradation products under accelerated conditions (40°C/75% RH) .
  • LC-MS/MS : Identify hydrolytic or oxidative breakdown pathways (e.g., oxadiazole ring cleavage) .

Advanced: How can in silico toxicity prediction models guide its preclinical development?

Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate hepatotoxicity (CYP3A4 inhibition risk) and cardiotoxicity (hERG channel binding) .
  • QSAR Models : Correlate structural descriptors (e.g., polar surface area <90 Ų) with Ames test outcomes for mutagenicity .
  • DEREK Nexus : Flag structural alerts (e.g., nitro groups) associated with genotoxicity .

Advanced: What strategies address low bioavailability in animal models?

Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release and reduced renal clearance .
  • Co-crystallization : Improve dissolution rates via co-crystals with succinic acid or caffeine .

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